N-(4-fluorobenzyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE involves multiple steps. One common synthetic route includes the reaction of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides . These reactions lead to the formation of 5H-pyrimido[5,4-b]indole derivatives, which are then further modified to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
N-[(4-FLUOROPHENYL)METHYL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(4-FLUOROPHENYL)METHYL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
N-(4,6-dimethylpyrimidin-2-yl)cyanamide: Used in the synthesis of pyrimido[5,4-b]indole derivatives.
The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDE lies in its specific structural features and the diverse range of biological activities it exhibits.
Properties
Molecular Formula |
C20H17FN4OS |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H17FN4OS/c1-12-2-7-16-15(8-12)18-19(25-16)20(24-11-23-18)27-10-17(26)22-9-13-3-5-14(21)6-4-13/h2-8,11,25H,9-10H2,1H3,(H,22,26) |
InChI Key |
ZCRRGRJIHGUHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN=C3SCC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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